(3R)-3-Hydroxyhexanoic acid

Description

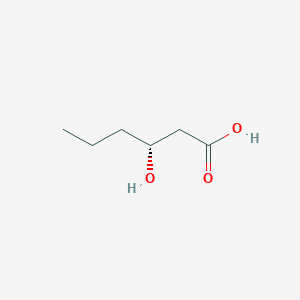

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-hydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMGFDVTYHWBAG-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

331686-32-9 | |

| Details | Compound: (R)-3-Hydroxyhexanoic acid isotactic homopolymer | |

| Record name | (R)-3-Hydroxyhexanoic acid isotactic homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331686-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101344860 | |

| Record name | (R)-3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-3-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

77877-35-1 | |

| Record name | 3-Hydroxyhexanoic acid, (3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077877351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-3-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYHEXANOIC ACID, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4099M84HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-3-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic and Metabolic Pathways of 3r 3 Hydroxyhexanoic Acid

De Novo Fatty Acid Synthesis Pathways

De novo fatty acid synthesis is the primary anabolic pathway for building fatty acids from two-carbon precursors, typically acetyl-CoA. Within this multi-enzyme process, (3R)-3-Hydroxyhexanoic acid (or more accurately, its CoA or acyl-carrier protein ester) emerges as a transient, but essential, intermediate. hmdb.cacontaminantdb.ca

Enzymatic Conversion from 3-Oxohexanoic Acid

The direct precursor to (3R)-3-hydroxyhexanoyl-ACP in the fatty acid synthesis cycle is 3-oxohexanoyl-ACP. The formation of the (3R) stereoisomer is accomplished through a stereospecific reduction of the keto group at the C-3 position. This reaction is catalyzed by a β-ketoacyl-ACP reductase, an enzymatic domain that utilizes NADPH as the reducing cofactor. aocs.org This conversion is a critical step in the iterative elongation cycle of fatty acid synthesis. contaminantdb.ca The enzyme ensures the correct chirality of the hydroxyl group, which is necessary for the subsequent dehydration step in the pathway.

The table below summarizes this key enzymatic reaction.

| Substrate | Enzyme | Product | Cofactor |

| 3-Oxohexanoyl-ACP | β-Ketoacyl-ACP reductase (FabG) | (3R)-3-Hydroxyhexanoyl-ACP | NADPH |

| This table illustrates the specific enzymatic reduction step that forms the (3R)-3-hydroxy intermediate during de novo fatty acid synthesis. |

Role of Fatty Acid Synthase (FAS) Complexes and Domains

Fatty Acid Synthase (FAS) systems are the molecular machinery responsible for executing the reactions of fatty acid synthesis. In bacteria (Type II FAS), the enzymes are discrete, soluble proteins, whereas in mammals and fungi (Type I FAS), they are large, multifunctional polypeptide complexes. contaminantdb.ca Regardless of the system type, the fundamental chemistry is conserved.

The (3R)-3-hydroxyhexanoyl intermediate is processed by specific domains within the FAS complex. After its formation by the β-ketoacyl reductase domain, it serves as the substrate for the dehydratase domain (e.g., FabZ in Type II FAS). contaminantdb.ca This domain catalyzes the removal of a water molecule, converting (3R)-3-hydroxyhexanoyl-ACP into trans-2-hexenoyl-ACP. contaminantdb.ca This dehydration is a prerequisite for the final reduction step of the elongation cycle. Therefore, the FAS complex acts as an assembly line, where (3R)-3-hydroxyhexanoyl-ACP is an intermediate that is created and immediately passed to the next catalytic center.

Fatty Acid Beta-Oxidation and Reverse Beta-Oxidation (rBOX) Pathways

Fatty acid beta-oxidation is the catabolic counterpart to fatty acid synthesis, breaking down fatty acids to generate acetyl-CoA and reducing equivalents (NADH and FADH₂). The reverse beta-oxidation (rBOX) pathway is an engineered or natural pathway that effectively reverses these steps for carbon chain elongation, offering a highly efficient route for producing valuable chemicals. oup.comnih.gov

This compound as an Intermediate in Degradation and Elongation

In the canonical beta-oxidation pathway, the breakdown of a fatty acid involves a sequence of four reactions. The third step, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase, oxidizes an L-3-hydroxyacyl-CoA (the (S)-isomer) to a 3-ketoacyl-CoA. wikipedia.org However, the (R)-isomer is also a relevant metabolic intermediate, particularly in the context of degrading stored polyhydroxyalkanoates (PHAs), which are natural polyesters composed of (R)-3-hydroxyalkanoate monomers, including (R)-3-hydroxyhexanoate. ethz.ch The degradation of these polymers releases (R)-3-hydroxyalkanoic acids, which can be activated to their CoA esters and channeled into metabolic pathways. ethz.ch

Conversely, in the rBOX pathway, (3R)-3-hydroxyacyl-CoA is a key intermediate in the elongation cycle. Starting with a primer like acetyl-CoA, the cycle builds longer carbon chains. The formation of (3R)-3-hydroxyacyl-CoA via the reduction of a β-ketoacyl-CoA is a central step in this synthetic pathway. nih.govmit.edu This makes the rBOX pathway a prime target for producing enantiomerically pure (R)-hydroxyalkanoic acids. nsf.gov

Enzymatic Cascade in rBOX: Thiolases, Hydroxyacyl-CoA Dehydrogenases, Enoyl-CoA Hydratases

The rBOX pathway is a modular cycle comprising four core enzymatic reactions that extend an acyl-CoA primer by two carbons using acetyl-CoA as the extender unit. oup.comnsf.gov

Thiolase : Catalyzes the initial Claisen condensation of an acyl-CoA (e.g., butyryl-CoA) with acetyl-CoA to form a β-ketoacyl-CoA (e.g., 3-oxohexanoyl-CoA).

Hydroxyacyl-CoA Dehydrogenase : Reduces the β-ketoacyl-CoA to a (3R)-3-hydroxyacyl-CoA, consuming NADH. This step establishes the chiral center.

Enoyl-CoA Hydratase (Crotonase) : Dehydrates the (3R)-3-hydroxyacyl-CoA to form a trans-2-enoyl-CoA.

Enoyl-CoA Reductase : Reduces the trans-2-enoyl-CoA to a saturated acyl-CoA, which is now two carbons longer than the starting primer. This elongated acyl-CoA can then serve as the primer for the next cycle.

The table below outlines the core enzymatic cascade of the rBOX pathway leading to the formation and consumption of the (3R)-3-hydroxyhexanoyl-CoA intermediate.

| Step | Reaction | Enzyme Class | Example Enzyme(s) |

| 1 | Butyryl-CoA + Acetyl-CoA → 3-Oxohexanoyl-CoA | Thiolase | BktB, FadA, AtoB |

| 2 | 3-Oxohexanoyl-CoA + NADH → (3R)-3-Hydroxyhexanoyl-CoA | 3-Hydroxyacyl-CoA Dehydrogenase | Hbd, PaaH1, FadB |

| 3 | (3R)-3-Hydroxyhexanoyl-CoA → trans-2-Hexenoyl-CoA | Enoyl-CoA Hydratase | Crt, Ech, FadB |

| 4 | trans-2-Hexenoyl-CoA + NADH → Hexanoyl-CoA | trans-Enoyl-CoA Reductase | Ter, FadE |

| This interactive table details the four-step enzymatic cycle of the reverse beta-oxidation (rBOX) pathway. Data sourced from multiple metabolic engineering studies. oup.comnih.govresearchgate.net |

Metabolic Engineering for rBOX Pathway Optimization and this compound Production

The rBOX pathway is a powerful tool for synthetic biology due to its energy efficiency (it does not require ATP) and modularity. nih.govnsf.gov Researchers have extensively engineered microorganisms like E. coli and Saccharomyces cerevisiae to optimize this pathway for the production of medium-chain fatty acids and their derivatives. nih.gov

Strategies to enhance the production of hexanoic acid, which involves the this compound intermediate, include:

Enzyme Selection : Utilizing enzymes from various organisms with favorable kinetics and substrate specificities. For instance, the thiolase BktB from Cupriavidus necator, the 3-hydroxyacyl-CoA dehydrogenase PaaH1 from C. necator, and the trans-enoyl-CoA reductase Ter from Treponema denticola have proven effective in S. cerevisiae. nih.gov

Increasing Precursor and Cofactor Availability : Deleting competing pathways can redirect metabolic flux towards the rBOX pathway. Knocking out alcohol dehydrogenases (e.g., Δadh1-5) or glycerol-3-phosphate dehydrogenase (Δgpd2) in yeast increases the availability of the NADH cofactor required by the rBOX dehydrogenases and reductases. nih.govuni-frankfurt.de

Pathway Termination : To produce this compound specifically, the cycle can be terminated after the hydroxyacyl-CoA dehydrogenase step. This is often achieved by expressing a thioesterase that hydrolyzes the (3R)-3-hydroxyhexanoyl-CoA, releasing the free acid. nsf.gov For example, co-expression of a thioesterase with a thiolase (like PhaA) and a dehydrogenase (like PhaB) has been used to produce (R)-3-hydroxybutyrate. nsf.gov A similar strategy could be applied for this compound.

The following table summarizes selected metabolic engineering strategies for optimizing the rBOX pathway for medium-chain fatty acid production.

| Organism | Genetic Modification | Objective | Outcome | Reference |

| S. cerevisiae | Express BktB, PaaH1, Crt2, Ter; Delete GPD2 | Increase NADH availability and pathway flux | Increased production of hexanoic acid to ~75 mg/L | nih.gov |

| E. coli | Express AtoB, FadB, FabI; Terminate with thioesterase | Engineer functional reversal of β-oxidation | Production of carboxylic acids | researchgate.net |

| S. cerevisiae | Express BktB, PaaH1, Ech, Ter | Test different enzyme combinations | Production of octanoic acid up to 60 mg/L, indicating pathway extension beyond C6 | nih.gov |

| This table highlights key research findings in the metabolic engineering of the rBOX pathway in different microbial hosts. |

Polyhydroxyalkanoate (PHA) Metabolism and Turnover

This compound as a Constituent Monomer of PHAs

This compound is a medium-chain-length (mcl) monomer that can be incorporated into the PHA polymer chain. google.commdpi.com The resulting copolymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], exhibit altered physical properties compared to the more common short-chain-length PHAs like poly(3-hydroxybutyrate) (PHB). mdpi.comnih.gov The inclusion of this compound monomers reduces the crystallinity of the polymer, leading to more flexible and elastomeric properties. mdpi.comnih.gov

The specific monomer composition of a PHA is largely dependent on the bacterial strain and the carbon source provided for its growth. nih.gov For instance, when Pseudomonas oleovorans is cultured with hexanoic acid as the carbon source, the resulting PHA is primarily composed of this compound, with smaller amounts of other monomers. google.com Similarly, using octanoic acid as a carbon source for Pseudomonas putida GPo1 results in a PHA copolymer containing both (R)-3-hydroxyoctanoic acid and (R)-3-hydroxyhexanoic acid. researchgate.net Recombinant strains of Cupriavidus necator have also been engineered to produce P(3HB-co-3HHx) with a high fraction of 3-hydroxyhexanoate (B1247844) monomers from plant oils like crude palm kernel oil. nih.gov

The incorporation of this compound into the PHA polymer is catalyzed by PHA synthases. nih.gov The substrate specificity of these enzymes is a key determinant of the final monomer composition of the PHA. researchgate.net

Mechanisms of Intracellular PHA Depolymerization and Monomer Release

Under conditions of carbon limitation or stress, bacteria can mobilize their intracellular PHA stores. researchgate.netnih.gov This process is mediated by intracellular PHA depolymerases, which hydrolyze the polyester (B1180765) backbone, releasing the constituent monomers. researchgate.netnih.govnih.gov In the context of PHAs containing this compound, this depolymerization leads to the release of this specific monomer.

The activity of these depolymerases can be influenced by environmental factors such as pH. researchgate.net For example, in Pseudomonas putida, alkaline conditions (pH 8-11) have been shown to enhance the activity of the intracellular mcl-PHA depolymerase, leading to the efficient release of monomers like (R)-3-hydroxyhexanoic acid. researchgate.net This process can be harnessed for the production of chiral (R)-3-hydroxyalkanoic acids, which are valuable building blocks for the synthesis of fine chemicals and pharmaceuticals. researchgate.net

The released monomers can then be utilized by the cell as a source of carbon and energy, entering central metabolic pathways. researchgate.net

Substrate Supply from Various Carbon Sources for PHA Biosynthesis

The biosynthesis of PHAs containing this compound is directly linked to the availability of suitable precursor substrates derived from various carbon sources. mdpi.com When fatty acids are used as the carbon source, they are typically metabolized via the β-oxidation pathway. mdpi.comethz.ch This pathway generates (R)-3-hydroxyacyl-CoA intermediates, including (3R)-3-hydroxyhexanoyl-CoA, which can then be channeled towards PHA synthesis by the action of PHA synthase. ethz.chfrontiersin.org

The specific composition of the PHA produced is often a reflection of the carbon source provided. For example:

Hexanoic acid: Leads to a PHA with a high proportion of this compound monomers. google.com

Octanoic acid: Results in a copolymer containing both (R)-3-hydroxyoctanoic acid and (R)-3-hydroxyhexanoic acid. google.comresearchgate.net

Nonanoic acid: Can produce a PHA with (R)-3-hydroxynonanoic acid and (R)-3-hydroxyheptanoic acid monomers. mdpi.com

Plant oils (e.g., crude palm kernel oil): Can be used by recombinant Cupriavidus necator to produce P(3HB-co-3HHx) with a high 3-hydroxyhexanoate content. nih.govmdpi.com

Dodecanoic acid: Pseudomonas oleovorans grown on this fatty acid produces a PHA composed of 3-hydroxydodecanoic acid, 3-hydroxydecanoic acid, 3-hydroxyoctanoic acid, and 3-hydroxyhexanoic acid. nih.gov

The ability of a particular microorganism to synthesize PHAs from non-related carbon sources, such as sugars, depends on the presence of metabolic pathways that can convert intermediates from, for example, fatty acid de novo synthesis into the appropriate (R)-3-hydroxyacyl-CoA precursors. ethz.ch

Interconnections with Broader Metabolic Networks

The metabolism of this compound, particularly in the context of PHA synthesis and degradation, is intricately linked to other major metabolic networks within the cell.

Potential Links to Related Fatty Acid and Lipid Metabolic Perturbations

The biosynthesis of this compound as a PHA monomer is closely tied to fatty acid metabolism. bovinedb.cahmdb.ca In many bacteria, the precursors for mcl-PHA synthesis are derived directly from the β-oxidation of fatty acids. ethz.chfrontiersin.org Therefore, any perturbations in fatty acid metabolism can directly impact the availability of (3R)-3-hydroxyhexanoyl-CoA for polymerization.

Conversely, the depolymerization of PHAs releases this compound, which can then enter fatty acid metabolic pathways to be used as an energy and carbon source. researchgate.net This creates a cyclical link between PHA metabolism and fatty acid metabolism, allowing the cell to efficiently store and retrieve carbon and energy.

In eukaryotes, (R)-3-hydroxyhexanoic acid is also involved in the fatty acid biosynthesis pathway. bovinedb.cahmdb.ca

Association with Specific Metabolic Signatures (e.g., in Response to Pharmacological Agents)

While the primary role of this compound is associated with PHA metabolism in bacteria, its presence and concentration can be part of a broader metabolic signature. In humans, 3-hydroxyhexanoic acid is implicated in the metabolic disorder known as ethylmalonic encephalopathy. np-mrd.org Further research is needed to fully elucidate the association of this compound with specific metabolic signatures in response to various stimuli, including pharmacological agents.

Enzymology of 3r 3 Hydroxyhexanoic Acid Transformations

Hydroxyacyl-Acyl Carrier Protein (ACP) Dehydratases (FabZ/FabA)

In the realm of bacterial fatty acid synthesis (FAS), the dehydration of (3R)-hydroxyacyl-ACP intermediates is a critical step catalyzed by β-hydroxyacyl-ACP dehydratases. nih.govresearchgate.net In many bacteria, including Escherichia coli, two such enzymes, FabA and FabZ, are responsible for this reaction. researchgate.netnih.gov These enzymes are essential for the elongation of fatty acid chains and, in some cases, for the introduction of unsaturation. nih.govresearchgate.net

Both FabA and FabZ exhibit stereospecificity for the (3R)-hydroxyacyl-ACP substrate. The dehydration reaction they catalyze is a key step in the fatty acid elongation cycle. nih.gov The proposed catalytic mechanism for both enzymes is an E1cB-like elimination. nih.gov This process involves a conserved histidine residue in the active site acting as a general base to abstract a proton from the C2 position of the acyl chain. nih.govebi.ac.uk This is followed by the protonation of the 3-hydroxyl group, likely by the same catalytic histidine, which facilitates its departure as a water molecule and results in the formation of a trans-2-enoyl-ACP product. nih.gov The substrate is held in the correct orientation for this reaction by a conserved aspartic or glutamic acid residue. nih.govpnas.org

While both FabA and FabZ catalyze the dehydration of β-hydroxyacyl-ACPs, they exhibit distinct preferences for substrates of different chain lengths. researchgate.netnih.gov FabZ is generally more active on short-chain substrates (C4-C6) and its activity tends to decrease as the acyl chain length increases. nih.govswisslipids.orggenome.jp It also efficiently dehydrates long-chain saturated and unsaturated β-hydroxyacyl-ACPs. researchgate.netnih.gov In contrast, FabA displays higher activity towards intermediate-chain length β-hydroxyacyl-ACPs, with a preference for those around ten carbons in length. nih.govswisslipids.org However, FabA is notably less active in the dehydration of long-chain unsaturated β-hydroxyacyl-ACPs. researchgate.netnih.gov This overlapping yet distinct substrate specificity allows for the fine-tuned regulation of fatty acid biosynthesis. ebi.ac.uk

Table 1: Substrate Specificity of E. coli FabA and FabZ

| Substrate (β-hydroxyacyl-ACP) | Relative Activity of FabA | Relative Activity of FabZ |

|---|---|---|

| C4 | Lower | Higher |

| C6 | Moderate | High |

| C8 | High | Moderate |

| C10 | Highest | Lower |

| C12 | High | Low |

| C14 | Lower | Low |

| C16 | Lower | Low |

This table provides a generalized comparison based on available research findings. researchgate.netnih.govswisslipids.org

The structural differences between FabA and FabZ provide insight into their distinct catalytic capabilities. osti.gov Both enzymes are typically homodimers, with the active site located at the dimer interface within a deep, narrow tunnel that binds the acyl chain of the substrate. nih.govresearchgate.netnih.gov The catalytic machinery, including the His/Glu or His/Asp dyad, is highly conserved and practically indistinguishable between the two enzymes. nih.govresearchgate.net

The key determinant of their different substrate preferences and, crucially, FabA's unique isomerase activity, lies in the architecture of their substrate-binding tunnels. nih.govresearchgate.netosti.gov The shape of the tunnel in FabA is thought to control the conformation and positioning of the bound substrate in a way that allows it to catalyze not only the dehydration of (3R)-hydroxydecanoyl-ACP to trans-2-decenoyl-ACP but also its subsequent isomerization to cis-3-decenoyl-ACP, a critical step in unsaturated fatty acid biosynthesis in some bacteria. nih.govresearchgate.netpnas.org In contrast, the tunnel in FabZ is shaped differently, preventing the adoption of the necessary conformation for isomerization. researchgate.net Molecular dynamics simulations have supported this hypothesis, showing that the active site of FabA is primed for both dehydration and isomerization, while FabZ is preorganized to catalyze only dehydration. osti.gov

Substrate Specificity Profiling for Different Chain Lengths

Acyl-CoA Synthetases and Thioesterases

Following its synthesis as an ACP-bound intermediate, (3R)-3-Hydroxyhexanoic acid can be released or activated for further metabolic processes by the actions of thioesterases and acyl-CoA synthetases.

Acyl-CoA synthetases (ACSs) are a family of enzymes that catalyze the conversion of free fatty acids into their corresponding acyl-CoA thioesters. jst.go.jp This activation is a crucial step for their participation in various metabolic pathways, including β-oxidation. oup.com While specific data on the direct activation of this compound by a dedicated ACS is limited, it is known that some ACS enzymes have broad substrate specificity and can act on medium-chain fatty acids. oup.com

Thioesterases, on the other hand, catalyze the hydrolysis of the thioester bond, releasing a free fatty acid from either an acyl-ACP or an acyl-CoA. researchgate.netaocs.org In the context of fatty acid biosynthesis, thioesterases play a role in chain termination. aocs.org Some thioesterases, such as certain plant acyl-ACP thioesterases (ALTs), have been shown to act on 3-hydroxyacyl-ACP intermediates, releasing medium-chain 3-hydroxy fatty acids. researchgate.netresearchgate.net For instance, E. coli's thioesterase II (TesB) has been shown to cleave 3-hydroxyacyl-CoA esters, and its co-expression with enzymes that produce (R)-3-hydroxydecanoyl-CoA leads to the production of free 3-hydroxydecanoic acid. nih.gov This suggests a potential role for similar thioesterases in releasing this compound from its CoA or ACP-bound forms.

Kinetic studies of acyl-CoA synthetases have revealed varying substrate specificities. For example, human ACSL4 variants show a preference for highly unsaturated fatty acids but can act on a range of substrates. jst.go.jp In E. coli, acyl-CoA synthetase (FadD) exhibits broad substrate specificity for fatty acids from C7 to C18. oup.com The kinetic parameters, such as Km and Vmax, are determined for various substrates to understand the enzyme's affinity and catalytic efficiency. oup.com For example, the apparent Km of 3-hydroxy-3-methylglutaryl-CoA synthase for its substrate acetoacetyl-CoA is in the low micromolar range. nih.gov

Thioesterases also display a wide range of substrate specificities. wisc.edu Plant acyl-ACP thioesterases are categorized into FATA, which prefers unsaturated oleoyl-ACP, and FATB, which has higher activity with saturated acyl-ACPs. aocs.org Some specialized thioesterases in plants that produce medium-chain fatty acids are adapted to act on shorter chain lengths. aocs.org Studies on chimeric plant ALTs have identified specific amino acid regions that determine the preference for acyl chain length (≤C10 vs. ≥C12) and the ability to act on 3-hydroxy fatty acyl-ACP substrates. researchgate.net For example, certain motifs on the central α-helix and the hot dog-fold β-sheet were found to be important for activity on 12-14 carbon 3-hydroxyacyl-ACPs and general 3-hydroxy fatty acyl-ACP substrates, respectively. researchgate.netresearchgate.net

Table 2: General Substrate Preferences of Relevant Enzyme Classes

| Enzyme Class | General Substrate Preference | Potential Role for this compound |

|---|---|---|

| Acyl-CoA Synthetases (e.g., FadD) | Broad range of fatty acids (C7-C18) oup.com | Activation to (3R)-3-Hydroxyhexanoyl-CoA |

| Plant Acyl-ACP Thioesterases (ALTs) | Can act on medium-chain 3-hydroxyacyl-ACPs researchgate.netresearchgate.net | Release as free this compound |

| E. coli Thioesterase II (TesB) | C6 to C18 acyl-CoA esters, including 3-hydroxyacyl-CoAs nih.gov | Hydrolysis of (3R)-3-Hydroxyhexanoyl-CoA |

Role in Activating and Releasing this compound Intermediates

Polyhydroxyalkanoate (PHA) Synthases and Depolymerases

The enzymatic processes governing the synthesis and degradation of polyhydroxyalkanoates (PHAs) containing this compound are central to controlling the properties of these biopolymers. PHA synthases are the key polymerizing enzymes, while PHA depolymerases are responsible for their breakdown into constituent monomers.

Substrate Specificity of PHA Synthases for (3R)-3-Hydroxyhexanoate Incorporation

Polyhydroxyalkanoate (PHA) synthases (PhaC) are the primary enzymes responsible for the polymerization of hydroxyacyl-CoA monomers into PHA polymers. nih.gov The substrate specificity of these synthases is a critical determinant of the monomer composition of the resulting polymer, which in turn dictates its physical and thermal properties. nih.gov PHA synthases are categorized into four main classes based on their substrate specificities and subunit composition. nih.gov Class I and Class II synthases consist of a single subunit (PhaC), while Class III and Class IV have two different subunits (PhaC and PhaE, or PhaC and PhaR respectively).

Class I synthases, such as the one from Cupriavidus necator, typically polymerize short-chain-length (SCL) monomers (3-5 carbon atoms). genome.jp In contrast, Class II synthases, found in bacteria like Pseudomonas oleovorans, show preference for medium-chain-length (MCL) monomers (6-14 carbon atoms). genome.jp The incorporation of (3R)-3-Hydroxyhexanoate (3HHx), an MCL monomer, often involves synthases with broad substrate specificity that can polymerize both SCL and MCL monomers. nih.govfrontiersin.org

The PHA synthase from Aeromonas caviae (PhaCAc) is a well-studied Class I enzyme known for its wide substrate range, capable of incorporating both 3-hydroxybutyrate (B1226725) (3HB) and 3HHx monomers to produce the copolymer P(3HB-co-3HHx). frontiersin.orgfrontiersin.org This ability to copolymerize SCL and MCL monomers distinguishes it from many other Class I synthases. frontiersin.org Research has shown that the heterologous expression of PhaCAc in other bacteria, like Cupriavidus necator, enables the production of P(3HB-co-3HHx). frontiersin.org

Similarly, Pseudomonas sp. 61-3 possesses two synthases, PhaC1Ps and PhaC2Ps, which can incorporate 3HB and other 3-hydroxyalkanoate units, including 3HHx, leading to P(3HB-co-3HHx) production with 3HHx fractions ranging from 1 to 16 mol%. frontiersin.org Another synthase with broad specificity is PhaCBP-M-CPF4, isolated from unculturable bacteria, which can produce P(3HB-co-3HHx) with 3HHx content up to 18 mol% in recombinant C. necator strains. frontiersin.org

The search for novel PHA synthases with broad substrate specificity is an active area of research. A homology search using the amino acid sequence of PhaCAc as a template identified four new Class I synthases from Ferrimonas marina, Plesiomonas shigelloides, Shewanella pealeana, and Vibrio metschnikovii. frontiersin.orgresearchgate.net When expressed in a recombinant Escherichia coli strain, the synthase from Plesiomonas shigelloides (PhaCPs) demonstrated a particularly broad substrate specificity, efficiently producing P(3HB-co-3HHx). frontiersin.orgresearchgate.net

Table 1: Examples of PHA Synthases Incorporating (3R)-3-Hydroxyhexanoate

| Enzyme | Source Organism | Class | Substrate Specificity | Resulting Copolymer (Example) | 3HHx Content (mol%) | Reference |

|---|---|---|---|---|---|---|

| PhaCAc | Aeromonas caviae | Class I | SCL & MCL (e.g., 3HB, 3HHx) | P(3HB-co-3HHx) | Varies | frontiersin.orgfrontiersin.org |

| PhaC1Ps / PhaC2Ps | Pseudomonas sp. 61-3 | Not specified | SCL & MCL (C4 to C12) | P(3HB-co-3HHx) | 1 - 16 | frontiersin.org |

| PhaCBP-M-CPF4 | Unculturable soil bacteria | Not specified | SCL & MCL | P(3HB-co-3HHx) | 7 - 18 | frontiersin.org |

| PhaCCs | Chromobacterium sp. USM2 | Class I | SCL & MCL | P(3HB-co-3HHx) | Varies | frontiersin.org |

| PhaCPs | Plesiomonas shigelloides | Class I | SCL & MCL (e.g., 3HB, 3HHx) | P(3HB-co-3HHx) | Not specified | frontiersin.orgresearchgate.net |

Biochemical Characterization of PHA Depolymerases Involved in Monomer Liberation

PHA depolymerases are enzymes that hydrolyze the ester bonds of PHA polymers, breaking them down into water-soluble monomers and oligomers. mdpi.com These enzymes are crucial for the biodegradation of PHAs in the environment. mdpi.com They are typically extracellular enzymes secreted by microorganisms to utilize environmental PHA as a carbon and energy source. mdpi.com

The substrate specificity of PHA depolymerases often mirrors the type of PHA produced by the organism. frontiersin.org Depolymerases are broadly classified based on their preference for SCL-PHAs or MCL-PHAs. frontiersin.org Those that degrade polymers containing (3R)-3-Hydroxyhexanoate are generally MCL-PHA depolymerases. frontiersin.org

An extracellular MCL-PHA depolymerase isolated from Streptomyces roseolus SL3 was characterized as a 28 kDa protein with a pI of 5.2. asm.org This enzyme showed maximum activity at a pH of 9.5 and was able to hydrolyze MCL-PHA but not SCL-PHAs like P(3HB). asm.org When acting on a copolymer of poly(3-hydroxyoctanoate-co-3-hydroxyhexanoate), the main hydrolysis product was the (R)-3-hydroxyoctanoate monomer, indicating its activity on polymers containing 3HHx. asm.org

In another study, novel extracellular PHA depolymerases (designated PhaZUD) were identified in Undibacterium sp. strains KW1 and YM2, which were isolated from a biofilm on a P(3HB-co-3HHx) film in a freshwater environment. plos.org The recombinant PhaZUD from strain KW1 and YM2 had optimal activity at 35°C and 40°C, respectively. plos.org Analysis of the degradation products revealed that these enzymes act as endo-type depolymerases, breaking down the polymer chain internally. The products included monomers of both 3-hydroxybutyrate (3HB) and 3-hydroxyhexanoate (B1247844) (3HHx), as well as various dimers, trimers, tetramers, and pentamers composed of both monomer units. plos.org Interestingly, the dimer 3HHx-3HHx was not detected, suggesting a specific mode of action. plos.org

Conversely, some depolymerases show high specificity that can hinder the degradation of copolymers. An early study on the enzymatic degradation of P(3HB-co-3HHx) films with a PHB depolymerase from Alcaligenes faecalis found that this enzyme was specifically unable to hydrolyze the ester bond connecting a 3HB and a 3HHx unit. nii.ac.jp This highlights the diversity in depolymerase specificity and the importance of enzyme selection for complete polymer degradation.

Table 2: Characteristics of PHA Depolymerases Acting on (3R)-3-Hydroxyhexanoate-Containing Polymers

| Enzyme | Source Organism | Type | Optimal Temp. (°C) | Optimal pH | Hydrolysis Products | Reference |

|---|---|---|---|---|---|---|

| MCL-PHA Depolymerase | Streptomyces roseolus SL3 | Extracellular | Not specified | 9.5 | (R)-3-hydroxyoctanoate (from P(3HO-co-3HHx)) | asm.org |

| PhaZUD | Undibacterium sp. KW1 | Extracellular, Endo-type | 35 | Not specified | 3HB and 3HHx monomers and oligomers (up to pentamers) | plos.org |

| PhaZUD | Undibacterium sp. YM2 | Extracellular, Endo-type | 40 | Not specified | 3HB and 3HHx monomers and oligomers (up to pentamers) | plos.org |

| PHB Depolymerase | Alcaligenes faecalis | Extracellular | Not specified | Not specified | Unable to hydrolyze HB-HHx sequence | nii.ac.jp |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-hydroxybutyrate |

| 3-hydroxyhexanoate |

| 3-hydroxyoctanoate |

| Coenzyme A |

| Poly(3-hydroxybutyrate) |

| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) |

Biological Activities and Molecular Mechanisms Mediated by 3r 3 Hydroxyhexanoic Acid and Its Derivatives

Cell-Cell Communication and Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression. researchgate.net This phenomenon relies on the production, release, and detection of small signaling molecules called autoinducers. researchgate.net

(3R)-3-Hydroxyhexanoic Acid Derivatives as Autoinducers or Modulators in Bacterial and Fungal Quorum Sensing

This compound and its derivatives are involved in the complex world of microbial communication. In some bacteria, these molecules act as essential signaling molecules, or autoinducers, for quorum sensing. For instance, the plant pathogen Ralstonia solanacearum produces 3-hydroxy palmitate and 3-hydroxy myristate, which are crucial for initiating the expression of virulence factors. ufs.ac.za

In fungi, such as the human pathogen Candida albicans, 3-hydroxy fatty acids like 3-hydroxy tetradecaenoic acid act as quorum sensing molecules that can trigger changes in gene expression, leading to accelerated hyphal formation and potentially increased tissue penetration. ufs.ac.za

Derivatives of this compound can also modulate quorum sensing systems. For example, solonamide A, a cyclic depsipeptide containing a 3-hydroxyhexanoic acid moiety, acts as an antagonist of the AgrC receptor in Staphylococcus aureus, thereby interfering with its quorum sensing system. researchgate.net Another related compound, solonamide B, which contains a 3-hydroxyoctanoic acid, also functions as an AgrC antagonist. researchgate.netasm.org

Molecular Interactions with Quorum Sensing Receptors (e.g., AgrC in Staphylococcus aureus)

The accessory gene regulator (Agr) system is a key quorum-sensing pathway in Staphylococcus aureus that controls virulence factor expression. nih.gov This system is centered around the autoinducing peptides (AIPs), which are detected by the membrane-bound sensor kinase, AgrC. asm.org The binding of an AIP to its cognate AgrC receptor triggers a phosphorylation cascade that ultimately leads to the activation of the response regulator AgrA and the expression of target genes. elifesciences.org

Derivatives of this compound can directly interact with and modulate the activity of these receptors. Solonamides, which are cyclic depsipeptides incorporating 3-hydroxy fatty acids, closely resemble the structure of the native AIPs. asm.orgnih.gov This structural similarity allows them to bind to the AgrC receptor, acting as antagonists and inhibiting the signaling pathway. researchgate.netasm.org Specifically, solonamide A, containing a 3-hydroxyhexanoic acid, and solonamide B, with a 3-hydroxyoctanoic acid, have been identified as antagonists of AgrC. researchgate.netasm.org Their ability to compete with the native AIPs for binding to AgrC highlights a potential mechanism for disrupting quorum sensing in S. aureus. asm.orgnih.gov

Impact on Bacterial Virulence Factor Expression and Biofilm Formation

By modulating quorum sensing systems, this compound and its derivatives can significantly impact the expression of bacterial virulence factors and the formation of biofilms. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which provides protection against antibiotics and host defenses. researchgate.net

In Pseudomonas aeruginosa, the inhibition of quorum sensing by compounds like (R)-3-hydroxyoctanoic acid has been shown to reduce the production of pyocyanin (B1662382), a key virulence factor. researchgate.net Furthermore, derivatives of 3-hydroxypyridin-4(1H)-one have been found to inhibit the pqs quorum sensing system in P. aeruginosa, leading to decreased pyocyanin production and moderate inhibition of biofilm formation. nih.gov

In Staphylococcus aureus, the Agr quorum-sensing system, which can be modulated by derivatives of this compound, controls the expression of a wide array of virulence factors, including toxins and exoenzymes that facilitate tissue invasion. elifesciences.org Inhibition of the Agr system leads to a decrease in the production of these secreted virulence factors and an increase in the expression of surface proteins involved in adherence and biofilm formation. nih.govelifesciences.org The disruption of quorum sensing by molecules like the solonamides, which act as AgrC antagonists, can therefore alter the virulence profile of S. aureus. researchgate.netasm.org

Host-Microbe Interactions and Immunomodulation

Influence on Mammalian Signal Transduction Processes in Specific Cell Types (e.g., Neutrophils, Tumor Cells)

Microbial-derived 3-hydroxy fatty acids have been shown to affect signal transduction processes in mammalian cells, including neutrophils and tumor cells, potentially through a G-protein coupled receptor. ufs.ac.za Neutrophils, which are crucial for the host defense against infections, express a variety of receptors that trigger diverse intracellular signaling pathways upon activation. nih.gov

In the context of cancer, the byproduct of cyclooxygenase (COX)-catalyzed dihomo-γ-linolenic acid (DGLA) peroxidation, 8-hydroxyoctanoic acid, has been shown to inhibit cancer cell migration and invasion. nih.gov This effect is attributed to its ability to act as a histone deacetylase inhibitor, leading to the downregulation of metastasis promoters like MMP-2 and MMP-9, and the upregulation of the metastasis suppressor E-cadherin. nih.gov

Chemotactic Properties and Cellular Recruitment Effects

3-hydroxy fatty acids have been identified as potent chemotactic agents. ufs.ac.za Chemotaxis is the directed movement of cells in response to a chemical stimulus, a fundamental process in the recruitment of immune cells to sites of infection and inflammation. The chemotactic properties of these fatty acids suggest a direct role in orchestrating the host's immune response by attracting cells like neutrophils to the location of microbial presence. ufs.ac.za

Modulation of Phagocytic Processes and Host Immune Responses

This compound belongs to a class of 3-hydroxy fatty acids (3-OH-FAs) that have been identified as influential molecules in host-pathogen interactions. Research indicates that these fatty acids possess anti-phagocytic properties. ufs.ac.za Studies using amoeba as a model for macrophages have demonstrated that certain 3-hydroxy fatty acids can impair the uptake of pathogenic cells. ufs.ac.za The proposed mechanism suggests that these lipid molecules may interfere with the intracellular signaling pathways required to initiate phagocytosis. ufs.ac.za

Furthermore, 3-hydroxy fatty acids have been observed to shield cells from the damaging effects of hydrogen peroxide and hydrolytic enzymes like amoebapore, which are crucial components of the antimicrobial environment within a phagosome. ufs.ac.za Some fatty acids may also prevent the release of lysozymes or reduce the production of hydrogen peroxide, thereby dampening the host's defensive capabilities. ufs.ac.za The Nigam group was among the first to investigate the biological effects of microbial 3-hydroxy fatty acids, showing they could affect signal transduction in human neutrophils, potentially via a G-protein receptor, and act as potent chemotactic agents. ufs.ac.za

Elicitation of Immune Responses in Plant Systems by Related Hydroxy Fatty Acids

In contrast to their immune-modulating or dampening effects in animal models, 3-hydroxy fatty acids act as potent elicitors of immune responses in plants. ufs.ac.zainnovations-report.com For a long time, it was believed that complex molecules like lipopolysaccharides (LPS) from bacterial cell walls were the primary triggers for plant defense. innovations-report.comfrontiersin.org However, recent research has clarified that it is not the LPS itself but the free medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) that activate the plant's immune system. innovations-report.comlifeasible.com

This discovery was made when researchers found that highly purified LPS failed to trigger an immune response, whereas the less pure samples containing adhering free fatty acids did. innovations-report.comlifeasible.com The plant's immune system recognizes these bacterial building blocks through a specific cell-surface receptor kinase known as LORE (lipo-oligosaccharide-specific reduced elicitation) in the Brassicaceae family. innovations-report.comascenion.de

The interaction of mc-3-OH-FAs (typically with 8-12 carbon atoms) with the LORE receptor initiates a cascade of defense responses known as pattern-triggered immunity (PTI). ascenion.de These responses include cytosolic calcium signaling, the production of reactive oxygen species (ROS), and the activation of defense-related genes. ascenion.de Studies have shown that pretreating Arabidopsis plants with 3-hydroxydecanoic acid (3-OH-C10:0) made them more resistant to infection by virulent bacteria. ascenion.de This strategy of recognizing an indispensable bacterial component like 3-OH-FAs is highly effective, as the bacteria cannot easily alter or discard this molecule to evade detection. innovations-report.comlifeasible.com

Bioactivity of Conjugates and Derivatives

The modification of this compound through conjugation and derivatization has been explored to enhance or confer novel biological activities, particularly in the realms of anti-proliferative and antimicrobial applications.

Enhancing Peptide Anti-Proliferative Activity Through Conjugation

The conjugation of (R)-3-hydroxyalkanoic acids (R-3HAs) to peptides has been shown to modulate their anti-proliferative efficacy. The chain length of the fatty acid is a critical determinant of this activity. For instance, a study involving the anti-cancer peptide DP17L found that conjugation with (R)-3-hydroxyhexanoic acid (a C6 acid) did not enhance its activity. researchgate.net However, increasing the carbon chain length to at least seven carbons was necessary to see an improvement in the peptide's anti-proliferative effects. researchgate.net

In another example, the synthetic conversion of (R)-3-hydroxydecanoic acid to (±) 3-chlorodecanoic acid and its subsequent conjugation to the DP18L peptide led to an improved antiproliferative effect against MiaPaCa human pancreatic cancer cells. researchgate.net This highlights how both chain length and derivatization of the fatty acid moiety can be strategically employed to augment the therapeutic potential of peptides.

Structure-Activity Relationship Studies for Antimicrobial and Antiviral Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of lead compounds. For hydroxy fatty acids, SAR investigations have provided insights into the features necessary for antimicrobial and antiviral activity. mdpi.com The creation of a library of various fatty acid esters of hydroxy fatty acids (FAHFAs) allows for systematic study of how changes in the fatty acid chain, the position of the ester group, and the length of the hydroxy fatty acid chain affect the biological impact. mdpi.com

Research into the antimicrobial properties of monomers derived from polyhydroxyalkanoates (PHAs) revealed that the presence of a hydroxyl group at the 3rd carbon atom was associated with stronger antibacterial activity against certain strains like Staphylococcus aureus and Bacillus cereus when compared to their non-hydroxylated fatty acid counterparts. mdpi.com Similarly, SAR studies on novel indole (B1671886) compounds as inhibitors of the Zika virus protease have demonstrated the power of this approach in developing potent antiviral agents, providing a model for how similar studies could be applied to this compound derivatives. nih.gov

Role of Specific Functional Groups (e.g., Carboxyl, Halogenation) on Biological Efficacy

The biological activity of this compound and its derivatives is profoundly influenced by its specific functional groups, primarily the carboxyl (-COOH) and hydroxyl (-OH) groups. solubilityofthings.com

Carboxyl Group: The carboxylic acid moiety is often essential for the biological efficacy of these molecules. Studies on the antimicrobial activity of various derivatives have shown that the presence of the carboxyl group is critical. science.gov This group is acidic and can participate in crucial interactions with biological targets. solubilityofthings.com

Hydroxyl Group: As mentioned, the 3-hydroxy group is a key feature for the recognition by plant immune receptors and contributes significantly to the antimicrobial activity of these fatty acids. ascenion.demdpi.com

Halogenation: The introduction of halogen atoms, such as chlorine, into the fatty acid structure can enhance biological activity. For example, 3-halogenated octanoic acids demonstrated antimicrobial capabilities. science.gov The conversion of (R)-3-hydroxydecanoic acid into a chloro-derivative also improved the anti-proliferative activity of a conjugated peptide, indicating that halogenation is a viable strategy for increasing bio-efficacy. researchgate.net

Biotechnological Production and Engineering Strategies for 3r 3 Hydroxyhexanoic Acid

Microbial Cell Factory Design and Metabolic Engineering

The design and engineering of microbial cell factories represent a cornerstone in the biotechnological production of (3R)-3-Hydroxyhexanoic acid. By manipulating the genetic and metabolic pathways of microorganisms, researchers can create efficient and specialized cellular systems for the targeted synthesis of this valuable chemical.

Development of Engineered Strains (e.g., Pseudomonas putida, Escherichia coli) for Enhanced Production

Microorganisms such as Pseudomonas putida and Escherichia coli are primary candidates for metabolic engineering due to their well-characterized genetics and rapid growth. nih.gov

Pseudomonas putida , a versatile soil bacterium, has been a focal point for producing medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are precursors to (3R)-3-hydroxyalkanoic acids. mdpi.comfrontiersin.org Engineering strategies in P. putida often involve the overexpression of genes related to the fatty acid β-oxidation pathway and PHA depolymerase. For instance, overexpressing the phaZ gene from Pseudomonas stutzeri in P. putida KT2442, along with fadL (long-chain fatty acid transport protein) and fadD (acyl-CoA synthetase) genes, has been shown to significantly increase the production of extracellular 3-hydroxyhexanoic acid (3HHx) and 3-hydroxyoctanoic acid (3HO). oup.comoup.com In one study, this engineered strain produced 2.32 g/L of these monomers from sodium octanoate. oup.com

Escherichia coli is another popular chassis for producing (3R)-3-hydroxyalkanoic acids due to its well-understood metabolism and genetic tractability. nih.govresearchgate.netoup.com Scientists have successfully engineered E. coli to produce various PHAs and their monomeric units by introducing heterologous pathways. For example, the introduction of the Ralstonia eutropha PHA biosynthesis operon (phaA, phaB, and phaC) allows E. coli to synthesize poly(3-hydroxybutyrate) (PHB). researchgate.netoup.com Further engineering, such as co-expressing a PHA depolymerase gene (phaZ), enables the direct production of (R)-3-hydroxybutyric acid from glucose. researchgate.net To produce (3R)-3-hydroxyhexanoate, pathways can be engineered to combine the BktB-dependent condensation pathway with the inverted β-oxidation cycle, enabling the synthesis of P(HB-co-HHx) copolymers directly from glucose. nih.gov

Optimization of Precursor Pathways and Carbon Flux Distribution

A critical aspect of metabolic engineering is the optimization of pathways that supply the necessary precursors for this compound synthesis and the strategic distribution of carbon flux towards its production.

In engineered microorganisms, the synthesis of this compound is often linked to the fatty acid synthesis or β-oxidation pathways. To enhance production, it is crucial to channel metabolic intermediates, such as acetyl-CoA, towards these pathways. For instance, in E. coli, enhancing the supply of acetyl-CoA, the primary precursor, is a key strategy. This can be achieved by engineering the central carbon metabolism. nih.gov

Furthermore, redirecting intermediates from fatty acid synthesis can provide the necessary building blocks. The enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG) plays a vital role in converting intermediates from the fatty acid synthesis pathway into (R)-3-hydroxyacyl-CoAs, which can then be polymerized into PHAs or released as monomers. oup.com

Utilization of Renewable Carbon Sources and Industrial Byproducts

The economic viability of biotechnological processes heavily relies on the use of inexpensive and renewable feedstocks. mdpi.comlongdom.orgbohrium.com Agro-industrial wastes and byproducts are attractive alternatives to costly refined sugars. longdom.orgmdpi.com

Lignocellulosic biomass, derived from agricultural and forest residues, is an abundant and renewable source of fermentable sugars after hydrolysis. diva-portal.orgmdpi.com Materials like straw, corn stover, and bagasse can be pretreated and hydrolyzed to release glucose and xylose, which can then be utilized by engineered microbes for PHA and subsequently this compound production. diva-portal.orglongdom.org For example, Paracoccus sp. has been shown to produce significant amounts of PHA from corn stover hydrolysates. longdom.org

Industrial byproducts such as crude glycerol (B35011) from biodiesel production, molasses from sugar refining, and whey from the dairy industry also serve as valuable carbon sources. longdom.orgmdpi.com Several studies have demonstrated the ability of various bacterial strains to accumulate high levels of PHAs using these low-cost feedstocks. mdpi.com The use of such waste streams not only reduces production costs but also contributes to a circular economy by valorizing industrial waste. mdpi.commdpi.com

Strategies for Improving Production Yields, Rates, and Titers in Bioreactors

Translating laboratory-scale success to industrial production requires robust bioreactor strategies focused on maximizing yield, productivity, and final product concentration.

Fed-batch fermentation is a widely employed strategy to achieve high cell densities and high product titers. oup.comconicet.gov.ar This technique involves the controlled feeding of nutrients, typically the carbon source, throughout the fermentation process. This avoids substrate inhibition and allows for sustained growth and product formation over an extended period. For instance, a fed-batch process for producing D-(-)-3-hydroxybutyric acid in recombinant E. coli resulted in a titer of 12 g/L after 48 hours. oup.comoup.com Similarly, fed-batch fermentation of engineered P. putida has achieved 5.8 g/L of extracellular 3HHx and 3HO. oup.comoup.com

Two-stage and three-stage fermentation strategies can further optimize production by separating the growth phase from the product accumulation phase. conicet.gov.ar In a typical two-stage process, the first stage focuses on achieving high biomass, while the second stage, often under nutrient limitation (e.g., nitrogen), triggers the accumulation of PHAs. mdpi.comconicet.gov.ar A three-stage process might include an initial adaptation phase, a biomass growth phase, and a final product accumulation phase. conicet.gov.ar

Optimization of fermentation conditions such as pH, temperature, and aeration is also critical. researchgate.net For instance, maintaining the optimal pH can be crucial for enzyme activity and cell viability. Dynamic feeding strategies, where the carbon source is supplied in pulses, can also enhance PHA content. conicet.gov.ar

Biocatalytic and Chemoenzymatic Synthetic Approaches

Beyond whole-cell fermentation, biocatalytic and chemoenzymatic methods offer precise and efficient routes to enantiopure (R)-3-hydroxyhexanoic acid. These approaches leverage the high selectivity of enzymes to perform specific chemical transformations.

Enzymatic Conversion of Polyhydroxyalkanoates (PHAs) to Enantiopure (R)-3-Hydroxyhexanoic Acid

A prominent strategy for producing enantiomerically pure (R)-3-hydroxyalkanoic acids involves the enzymatic depolymerization of microbially produced PHAs. frontiersin.orgresearchgate.netd-nb.infonih.gov This method takes advantage of the natural cycle of PHA synthesis and degradation found in many bacteria.

The key enzymes in this process are PHA depolymerases , which hydrolyze the ester bonds of the PHA polymer to release monomeric or oligomeric units. frontiersin.orgfrontiersin.org Both intracellular and extracellular PHA depolymerases can be utilized.

In vivo depolymerization involves triggering the activity of intracellular PHA depolymerases within the PHA-accumulating cells. frontiersin.orgresearchgate.netnih.gov By altering environmental conditions, such as pH or the absence of a carbon source, the cells can be induced to break down their stored PHA, releasing the (R)-3-hydroxyalkanoic acid monomers into the surrounding medium. frontiersin.orgresearchgate.netd-nb.info For example, suspending PHA-containing Pseudomonas putida cells in a buffer at an alkaline pH (e.g., pH 9-11) has been shown to result in efficient degradation of the polymer and release of the corresponding monomers with high yields. d-nb.info This method has been successfully used to produce various (R)-3-hydroxyalkanoic acids, including those with 4 to 12 carbon atoms. frontiersin.org

In vitro enzymatic hydrolysis uses purified PHA depolymerases to break down extracted and purified PHAs. This approach allows for greater control over the reaction conditions and can lead to high-purity products. The substrate specificity of different PHA depolymerases can be exploited to target specific types of PHAs. For instance, some depolymerases are specific to short-chain-length PHAs like PHB, while others preferentially degrade medium-chain-length PHAs, which would yield this compound. frontiersin.org

Chemoenzymatic approaches can also be employed, where a chemical step is combined with an enzymatic one. For example, PHAs can be chemically hydrolyzed (e.g., via acid methanolysis) to produce a mixture of (R)-3-hydroxyalkanoic acid methyl esters. researchgate.net These esters can then be separated and subsequently saponified to yield the pure (R)-3-hydroxyalkanoic acids. researchgate.netd-nb.info

Novel Enzyme Discovery and Directed Evolution for Improved Catalysis

The efficient synthesis of this compound is intrinsically linked to the discovery and engineering of highly active and stereoselective enzymes. Traditional chemical synthesis often results in racemic mixtures, necessitating costly and complex resolution steps. Biotechnological approaches, leveraging the inherent specificity of enzymes, offer a more sustainable and direct route to enantiomerically pure compounds. nih.gov

Directed evolution has emerged as a powerful tool to tailor enzymes for specific industrial applications. google.com This process involves generating a library of enzyme variants through mutagenesis, followed by high-throughput screening to identify mutants with desired characteristics, such as enhanced catalytic efficiency, altered substrate specificity, or improved stability. google.comnih.gov For instance, the directed evolution of aldehyde dehydrogenases (ALDH) has been successfully applied to improve the production of 3-hydroxypropionic acid. nih.govengconfintl.org By creating a synthetic selection device responsive to the final product, researchers were able to screen an ALDH library and isolate a variant with a 2.79-fold higher catalytic efficiency. nih.gov Similar strategies can be envisioned for enzymes involved in this compound synthesis.

Key enzymes targeted for improvement in hydroxy acid production include those in the polyketide synthase (PKS) and fatty acid synthesis (FAS) pathways. nih.govgoogle.com Ketoreductases (KRs), in particular, are crucial as they catalyze the stereospecific reduction of a β-ketoacyl intermediate to a (3R)-hydroxyl group. nih.govnih.gov Novel enzyme discovery efforts often involve screening microbial genomes for uncharacterized PKS or FAS gene clusters that may contain KRs with unique substrate specificities or enhanced activities. Furthermore, non-naturally occurring halohydrin dehalogenases, generated through directed evolution, have shown utility in producing 4-substituted 3-hydroxybutyric acid derivatives, demonstrating the potential for creating bespoke enzymes for specific hydroxy acid production. google.com

The table below summarizes enzymes that have been engineered through directed evolution for improved production of related hydroxy acids, highlighting the potential for applying these techniques to this compound synthesis.

| Enzyme Type | Engineering Goal | Improvement | Model Organism |

| Aldehyde Dehydrogenase (KGSADH) | Increased catalytic efficiency for 3-hydroxypropionic acid production. nih.gov | 2.79-fold higher catalytic efficiency. nih.gov | E. coli nih.gov |

| Ketoreductase (KR) | Altered stereospecificity. nih.govnih.gov | Production of either D- or L-configured hydroxyl groups. nih.gov | Hybrid PKS systems nih.gov |

| Halohydrin Dehalogenase | Production of 4-substituted 3-hydroxybutyric acid derivatives. google.com | Creation of non-naturally occurring enzyme activity. google.com | N/A |

Polyketide Synthase (PKS)-Based Biosynthetic Platforms

Polyketide synthases (PKSs) are large, modular enzymes that function as programmable assembly lines for the biosynthesis of a vast array of natural products. nih.govnih.gov Their modular nature, where each module is responsible for one cycle of chain elongation and modification, makes them prime candidates for engineering novel biosynthetic pathways. google.comnih.gov

The de novo synthesis of specific hydroxy acids like this compound can be achieved by engineering PKS modules. nih.gov A typical PKS module consists of a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. nih.gov The AT domain selects the extender unit, usually malonyl-CoA or methylmalonyl-CoA, while the KS domain catalyzes the Claisen condensation to extend the polyketide chain. nih.gov

Recent breakthroughs have demonstrated the production of various diols, amino alcohols, and hydroxy acids using an engineered PKS platform. biorxiv.org This was achieved by utilizing a versatile loading module from the rimocidin (B1680639) PKS and a terminal thioreductase (TR) to release the product as an aldehyde. biorxiv.org Subsequent oxidation of the aldehyde by an aldehyde dehydrogenase yields the desired hydroxy acid. biorxiv.org This platform approach allows for the production of a range of molecules by altering the starter and extender units and the terminal modifying enzymes. biorxiv.org For example, a recent study reported the production of 3-hydroxyhexanoic acid using an AT-swapped LipPks1 + TE system. nih.gov

The table below illustrates the components of an engineered PKS system for hydroxy acid production.

| PKS Component | Function | Engineering Strategy |

| Loading Module | Selects the starter unit (e.g., acyl-CoA). tandfonline.com | Utilize promiscuous loading modules to accept various starter units. tandfonline.comtandfonline.com |

| Extension Module (KS, AT, ACP) | Elongates the polyketide chain. nih.gov | Swap AT domains to incorporate different extender units. google.com |

| Ketoreductase (KR) | Reduces the β-keto group to a hydroxyl group. google.com | Select KRs with specific stereoselectivity (e.g., for (3R) configuration). nih.gov |

| Thioesterase (TE) / Thioreductase (TR) | Releases the final product. biorxiv.org | Use a TR followed by an ALDH to produce the free acid. biorxiv.org |

A key challenge in PKS engineering is controlling the chain length and stereochemistry of the final product. The substrate specificity of the AT domain is a primary determinant of the incorporated extender unit, thereby influencing the final chain length. google.comgoogle.com Swapping AT domains is a common strategy to alter substrate specificity; however, this can often lead to reduced product titers. google.comgoogle.com More advanced techniques focus on understanding the structural basis of substrate recognition to make more precise modifications.

The following table provides examples of how PKS domains can be engineered to control product structure.

| Target Characteristic | PKS Domain | Engineering Approach | Outcome |

| Chain Length | Acyltransferase (AT) | Domain swapping, site-directed mutagenesis. google.com | Incorporation of specific extender units (e.g., malonyl-CoA for a C2 extension). |

| Stereochemistry (Hydroxyl) | Ketoreductase (KR) | Selection of specific KR types (e.g., B-type for (3R)-hydroxyl). nih.gov | Enantiomerically pure product. nih.gov |

| Stereochemistry (Alkyl) | Ketoreductase (KR) | KR-catalyzed epimerization. nih.govresearchgate.net | Control over the configuration of α-substituents. nih.gov |

Engineering PKS Modules for De Novo Synthesis of Hydroxy Acids

Downstream Processing and Purification Methodologies

The recovery and purification of this compound from the fermentation broth is a critical step in its biotechnological production. The choice of method depends on the desired purity and the nature of the production system, particularly whether the hydroxy acid is produced as a free monomer or as a component of polyhydroxyalkanoates (PHAs).

When this compound is a monomeric unit within a PHA polymer, the extraction process typically involves separating the biomass, lysing the cells, and then extracting the polymer. mdpi.comnih.gov Various solvents have been investigated for PHA extraction, including halogenated solvents like chloroform (B151607) and greener alternatives such as dimethyl carbonate (DMC) and ethyl acetate. nih.govacs.org DMC has been shown to recover PHAs with high purity (98%) and good molecular weight. nih.gov Combining a sodium hypochlorite (B82951) pretreatment with DMC can increase the recovery yield, though it may lead to a reduction in the polymer's molecular weight. nih.gov For mixed microbial cultures, a double extraction with DMC is often the preferred method for obtaining high-quality PHAs. nih.gov

Once the PHA is extracted, the this compound monomers can be obtained through hydrolysis. Alternatively, methods for the direct production and release of hydroxyalkanoic acids are being developed, which would simplify downstream processing. nih.gov In such cases, liquid-liquid extraction or solid-phase extraction could be employed to isolate the acid from the aqueous fermentation medium. nih.govresearchgate.net

The table below compares different solvent-based extraction methods for PHAs, from which this compound can be derived.

| Extraction Method | Advantages | Disadvantages | Purity | Recovery |

| Chloroform | High purity and recovery. acs.org | Environmental and health concerns. | High acs.org | High acs.org |

| Dimethyl Carbonate (DMC) | "Green" solvent, good purity and molecular weight. nih.gov | Lower recovery compared to methods with pretreatment. nih.gov | ~98% nih.gov | ~63% nih.gov |

| DMC + NaClO | Higher recovery. nih.gov | Reduces polymer molecular weight. | High | ~82% nih.gov |

| Ethyl Acetate | "Green" solvent. acs.org | Can result in low recovery and altered polymer composition. acs.org | Variable | Low acs.org |

| NaOH and H₂O₂ | Chlorine-free. acs.org | May require optimization to reduce polymer loss. | High | Potentially high |

Confirming the chemical identity and, crucially, the enantiomeric purity of this compound requires a suite of analytical techniques.

Gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying and quantifying volatile derivatives of the acid, such as its methyl ester. nih.gov The mass spectrum provides a molecular fingerprint, confirming the compound's identity.

High-performance liquid chromatography (HPLC) is indispensable for determining enantiomeric purity. uzh.ch Chiral stationary phases are used to separate the (R) and (S) enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.). uzh.chwindows.net For example, Chiralcel OD-H columns have been successfully used to separate the enantiomers of 3-hydroxy-5-phenylpentanoic acid methyl ester. uzh.ch Ligand exchange chromatography is another effective HPLC technique for resolving chiral hydroxy acids. sascorp.jp

Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, can also be employed to determine enantiomeric purity and to elucidate the compound's structure. X-ray crystallography provides the definitive absolute configuration of a chiral molecule, though it requires the compound to be in a crystalline form. nih.gov

The following table outlines the primary analytical methods used for the characterization of this compound.

| Analytical Technique | Purpose | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical identity and quantification. | Molecular weight, fragmentation pattern, purity. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity determination. uzh.ch | Enantiomeric excess (e.e.), separation of (R) and (S) enantiomers. uzh.ch |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity. | Chemical structure, enantiomeric purity (with chiral shift reagents). |

| X-ray Crystallography | Absolute configuration determination. nih.gov | Definitive 3D structure and stereochemistry. nih.gov |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group analysis. mdpi.com | Presence of hydroxyl and carboxyl groups. mdpi.com |

Advanced Analytical Methodologies in 3r 3 Hydroxyhexanoic Acid Research

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of (3R)-3-Hydroxyhexanoic acid from complex mixtures. Various chromatographic methods are employed, each offering specific advantages for different research objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable method for both the qualitative and quantitative analysis of this compound, particularly in biological samples. nih.gov To enhance volatility for GC analysis, derivatization is often necessary. A common approach involves converting the acid into a more volatile ester, such as a methyl or tert-butyldimethylsilyl derivative. nih.govcapes.gov.br For instance, a three-step derivatization process involving methanolysis, acetylation, and dimethyldisulfide addition can be used to identify monounsaturated 3-hydroxyalkenoic acids. researchgate.net Another method involves oximation with O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride followed by conversion to tert-butyldimethylsilyl derivatives. nih.govcapes.gov.br

Quantitative analysis is typically performed in the selected ion monitoring (SIM) mode, which offers high sensitivity and specificity. nih.govlipidmaps.org This involves monitoring characteristic ions of the derivatized analyte and an internal standard. nih.govlipidmaps.org For example, in the analysis of 3-hydroxy fatty acids, the [M-CH3]+ m/z ions are often used for quantification. lipidmaps.org The use of stable isotope-labeled internal standards is a common practice to ensure accuracy. lipidmaps.orgnih.gov Calibration curves are generated to determine the concentration of the analyte in unknown samples. nih.govcapes.gov.br Pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) is another technique that can be used to identify 3-hydroxyhexanoic acid as a pyrolysis product of polymers like poly-3-hydroxybutyrate-co-3-hydroxyhexanoate (PHBH). researchmap.jpresearchgate.net

Table 1: GC-MS Derivatization and Analysis Parameters for 3-Hydroxyhexanoic Acid

| Parameter | Description |

| Derivatization Reagents | N,O-bis(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with trimethylchlorosilane (TMCS) lipidmaps.org, O-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride and tert-butyldimethylsilyl chloride nih.govcapes.gov.br, Trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) mdpi.com |

| GC Column | HP-5MS capillary column lipidmaps.org, CP-Chirasil-DEX CB rsc.org |

| Ionization Mode | Electron Impact (EI) nih.gov |

| MS Detection Mode | Selected Ion Monitoring (SIM) nih.govlipidmaps.org |

| Internal Standards | Stable isotope-labeled 3-hydroxy fatty acids lipidmaps.org, trans-cinnamic acid nih.govcapes.gov.br |

Chiral Gas Chromatography for Precise Enantiomeric Excess Determination

The biological activity of 3-hydroxyhexanoic acid is often dependent on its stereochemistry. Chiral gas chromatography is the definitive method for separating the (R) and (S) enantiomers and determining the enantiomeric excess (e.e.). scielo.brresearchgate.net This technique utilizes a chiral stationary phase, often based on modified cyclodextrins, that interacts differently with the two enantiomers, leading to their separation. scielo.brresearchgate.net

For example, a Beta Dex™ 325 column can be used to separate the enantiomers of ethyl 3-hydroxyhexanoate (B1247844), with the (S)-enantiomer eluting before the (R)-enantiomer. scielo.br The determination of enantiomeric excess is crucial in studies involving stereoselective synthesis or enzymatic reactions where one enantiomer is preferentially produced. researchgate.netresearchgate.net Chiral GC analysis has confirmed that 3-hydroxyoctanoic acid and its methyl ester produced by certain bacteria are in the R-form with a very high enantiomeric excess (>99.9%). researchgate.net

Table 2: Chiral GC Column and Conditions for Enantiomeric Separation

| Parameter | Description |

| Chiral Stationary Phase | Beta Dex™ 325 scielo.br, Cyclodex-B google.com |

| Column Dimensions | 30 m × 0.25 mm × 0.25 µm scielo.br |

| Oven Temperature Program | Isothermal at 90 °C scielo.br or 175 °C google.com |

| Carrier Gas | Hydrogen rsc.org |

| Detection | Flame Ionization Detector (FID) rsc.org |

High-Performance Liquid Chromatography (HPLC) for Separation and Detection of Metabolites and Derivatives

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and purification of this compound and its derivatives. google.comgoogle.com It is particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC analysis without derivatization. HPLC can be used to separate mixtures of hydroxycarboxylic acids, such as those produced by the auto-degradation of polyhydroxyalkanoates (PHAs). google.comgoogle.com

The separation is typically achieved on a reverse-phase column, such as a C18 column, using a gradient elution with a mobile phase consisting of an aqueous solution and an organic solvent like methanol (B129727) or acetonitrile. nih.gov Detection can be performed using a variety of detectors, including refractive index (RI) detectors and UV detectors. google.com For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS). nih.gov Chiral HPLC, using columns with a chiral stationary phase like Chiralpak, is employed for the separation of enantiomers. A rapid HPLC-based method has been developed for the compositional analysis of PHAs, facilitating high-throughput screening of enzyme mutants with altered substrate specificity for monomers like 3-hydroxyhexanoate. nih.gov

Spectroscopic and Spectrometric Techniques

Spectroscopic and spectrometric methods are indispensable for the structural elucidation of this compound and for studying its interactions and transformations in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Molecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure of this compound and its derivatives. up.pt Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. up.pt The chemical shifts and coupling constants in the ¹H NMR spectrum help to identify the different protons in the molecule, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. beilstein-journals.orgnih.gov

NMR is also used to study molecular interactions. For instance, it can be used to investigate the binding of this compound to enzymes or other proteins. researchgate.net Furthermore, NMR techniques can be used to determine the absolute configuration of chiral centers, for example, through the analysis of Mosher's esters. rsc.org In metabolic studies, ¹³C NMR can be used to trace the flow of labeled substrates through metabolic pathways, providing insights into the biosynthesis of molecules like polyhydroxyalkanoates where this compound is a monomer. asm.org

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for 3-Hydroxyhexanoic Acid Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~0.9 | t | -CH₃ |

| ~1.3-1.6 | m | -CH₂-CH₂- | |

| ~2.5 | m | -CH₂-COOH | |

| ~4.0 | m | -CH(OH)- | |

| ¹³C NMR | ~13 | -CH₃ | |

| ~18, ~38 | -CH₂-CH₂- | ||

| ~42 | -CH₂-COOH | ||

| ~68 | -CH(OH)- | ||